molecular formula C9H16N2O2S B12063894 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine

1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B12063894
M. Wt: 216.30 g/mol
InChI Key: KYEGHZJESFIDJE-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an ethanesulfonyl group and a prop-2-yn-1-yl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine typically involves the reaction of piperazine with ethanesulfonyl chloride and propargyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanesulfonyl and prop-2-yn-1-yl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of ethanesulfonyl-piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)aniline
  • 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)pyridine
  • 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)benzene

Uniqueness: 1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine is unique due to its specific combination of functional groups and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged in research and development .

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

1-ethylsulfonyl-4-prop-2-ynylpiperazine

InChI

InChI=1S/C9H16N2O2S/c1-3-5-10-6-8-11(9-7-10)14(12,13)4-2/h1H,4-9H2,2H3

InChI Key

KYEGHZJESFIDJE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC#C

Origin of Product

United States

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